4-(2-Methoxyphenyl)phenylZinc bromide
Description
4-(2-Methoxyphenyl)phenyl Zinc bromide is an organozinc reagent featuring a biphenyl structure with a methoxy group at the ortho position of one phenyl ring and a zinc bromide moiety. Such organozinc compounds are critical in cross-coupling reactions (e.g., Negishi coupling) due to their stability and selectivity.
Properties
Molecular Formula |
C13H11BrOZn |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-2-phenylbenzene |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;;/h3-10H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GGYUBULGEIADQL-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)phenylzinc bromide typically involves the reaction of 4-bromoanisole with zinc dust in the presence of a suitable catalyst in THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-Bromoanisole+Zn→4-(2-Methoxyphenyl)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient mixing to ensure consistent product quality. The compound is typically produced in large reactors with automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form biaryl compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions with electrophiles.
Addition Reactions: It can add to carbonyl compounds to form secondary alcohols.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature to moderate heating, depending on the specific transformation.
Major Products Formed
Biaryl Compounds: Formed through cross-coupling reactions.
Secondary Alcohols: Formed through addition to carbonyl compounds.
Substituted Aromatics: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-(2-Methoxyphenyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates through the formation of key intermediates.
Industry: Applied in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(2-Methoxyphenyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired product. The methoxy group on the phenyl ring can influence the electronic properties of the compound, enhancing its reactivity and selectivity.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes: The synthesis of brominated methoxy compounds in involves electrophilic aromatic substitution and amine functionalization , whereas organozinc reagents typically require transmetallation from Grignard or lithium intermediates.
- Handling and Stability : Compounds like 4-Methylsulfonylbenzyl bromide are commercially available as reagents (e.g., Kanto Chemical Catalog ), suggesting similar storage conditions (anhydrous, low-temperature) for the target zinc compound to prevent hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
